molecular formula C19H22FN3O B248039 N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No.: B248039
M. Wt: 327.4 g/mol
InChI Key: JAKLKHIASZNQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylpiperazine moiety connected through a propanamide linker. Piperazine derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core, which can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the piperazine core.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker. This can be achieved through the reaction of the intermediate compound with a suitable amide-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow synthesis, with the latter offering advantages in terms of scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various pharmacological effects, depending on the target receptor and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-chloro-2-fluorophenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to its specific structural features, such as the propanamide linker and the combination of fluorophenyl and phenylpiperazine moieties

Properties

Molecular Formula

C19H22FN3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)

InChI Key

JAKLKHIASZNQMS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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